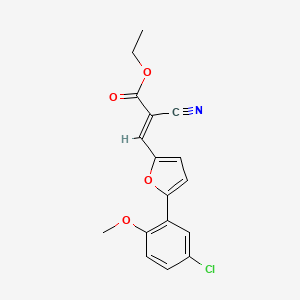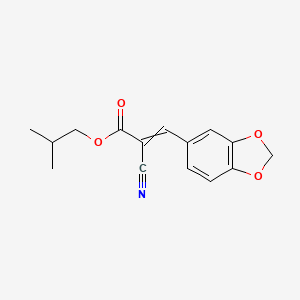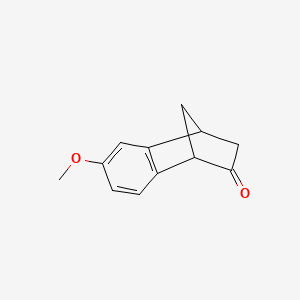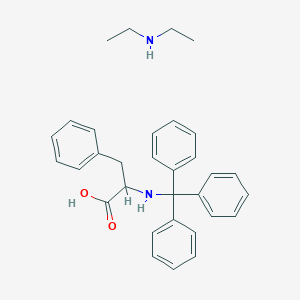
1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate 5-(3-nitrophenyl)furan-2-carbaldehyde. This intermediate is then reacted with morpholine and a suitable ketone precursor under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a Lewis acid.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furans.
Wissenschaftliche Forschungsanwendungen
1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Morpholino-3-(5-(4-nitrophenyl)furan-2-yl)propan-1-one
- 1-Morpholino-3-(5-(2-nitrophenyl)furan-2-yl)propan-1-one
- 1-Morpholino-3-(5-(3-nitrophenyl)thiophene-2-yl)propan-1-one
Comparison: 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the furan ring also imparts distinct electronic properties compared to thiophene analogs, making it suitable for different applications .
Eigenschaften
CAS-Nummer |
853329-98-3 |
|---|---|
Molekularformel |
C17H18N2O5 |
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
1-morpholin-4-yl-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O5/c20-17(18-8-10-23-11-9-18)7-5-15-4-6-16(24-15)13-2-1-3-14(12-13)19(21)22/h1-4,6,12H,5,7-11H2 |
InChI-Schlüssel |
SEDULAINAFHBSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


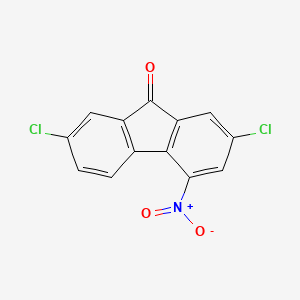
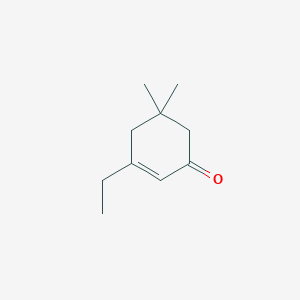
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)




